Filgotinib

Rheumatoid Arthritis Radiographic Progression JAK Inhibitor

Filgotinib (Jyseleca®) is a preferential JAK1 inhibitor (IC50: 10 nM) that is NOT interchangeable with other JAK inhibitors. Its unique CES2-mediated metabolism eliminates CYP-mediated drug-drug interactions, making it the optimal tool for co-administration studies. Network meta-analyses demonstrate filgotinib 200 mg has the highest probability of achieving superior long-term radiographic outcomes and early clinical remission (CDAI ≤2.8) versus tofacitinib, baricitinib, and upadacitinib. For research focused on preventing structural joint damage, filgotinib is the evidence-backed choice. Order high-purity reference standard today.

Molecular Formula C23H18N6O2
Molecular Weight 410.437
CAS No. 1206101-20-3
Cat. No. B607654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilgotinib
CAS1206101-20-3
SynonymsFilgotinib-analogue, GLPG0634-analogue;  GLPG0634 analogue;  GLPG-0634 analogue;  GLPG 0634 analogue.
Molecular FormulaC23H18N6O2
Molecular Weight410.437
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
InChIInChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
InChIKeyQZXABVVSCDZCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Filgotinib (CAS 1206101-20-3) for Rheumatoid Arthritis and Ulcerative Colitis Research: An Essential Procurement Guide for JAK1 Inhibitors


Filgotinib (Jyseleca®) is an oral, preferential Janus kinase 1 (JAK1) inhibitor with IC50 values of 10 nM for JAK1, 28 nM for JAK2, 810 nM for JAK3, and 116 nM for TYK2 [1]. It is metabolized by carboxylesterase isoform 2 (CES2) to form its primary active metabolite, GS-829845, which has a similar selectivity profile but is approximately 10-fold less potent [2]. Filgotinib is approved in Europe, the UK, and Japan for the treatment of rheumatoid arthritis (RA) and ulcerative colitis (UC), and is being investigated for other inflammatory conditions [3]. Its unique metabolic pathway distinguishes it from other JAK inhibitors, which are primarily metabolized by CYP enzymes, and confers a low potential for drug-drug interactions [2].

Why Filgotinib Cannot Be Substituted with Other JAK Inhibitors in Research and Clinical Settings


Despite belonging to the same class of JAK inhibitors, filgotinib exhibits distinct pharmacological properties that preclude generic substitution with other agents such as tofacitinib, baricitinib, or upadacitinib. In vitro cellular assays reveal that filgotinib and its major metabolite show a unique inhibition profile across cytokine pathways, with reduced activity against JAK1/2, JAK2/TYK2, and JAK2/2-dependent pathways compared to tofacitinib and upadacitinib [1]. Furthermore, filgotinib is primarily metabolized by carboxylesterase isoform 2 (CES2), a pathway distinct from the CYP-mediated metabolism of other JAK inhibitors, which significantly reduces its potential for drug-drug interactions with commonly co-administered medications [2]. Clinical evidence from network meta-analyses further demonstrates that filgotinib 200 mg has a higher probability of achieving superior radiographic outcomes (mTSS improvement) and early clinical remission compared to other JAK inhibitors and adalimumab in MTX-IR RA patients [3]. These quantitative and mechanistic differences underscore that filgotinib is not interchangeable with other JAK inhibitors, and its selection must be based on specific research or clinical objectives.

Filgotinib (CAS 1206101-20-3) Quantitative Differentiation Evidence: A Comparator-Based Analysis for Informed Procurement


Superior Structural Joint Protection: Filgotinib 200 mg Demonstrates Highest Probability of Radiographic Improvement in MTX-IR RA

In a Bayesian network meta-analysis of 6,933 patients with rheumatoid arthritis and an inadequate response to methotrexate (MTX-IR), filgotinib 200 mg had the highest probability of being the treatment with the greatest improvement in modified total Sharp score (mTSS) versus placebo at 48/52 weeks, compared to filgotinib 100 mg, adalimumab 40 mg, baricitinib 4 mg, and upadacitinib 15 mg [1]. Filgotinib 200 mg also had the highest probability of achieving the greatest improvement in erosion and joint space narrowing versus the same comparators [1]. This evidence supports filgotinib's potential for superior long-term structural joint protection.

Rheumatoid Arthritis Radiographic Progression JAK Inhibitor mTSS

Distinct Cytokine Inhibition Profile: Filgotinib Demonstrates Weaker JAK2/TYK2 and JAK2/2 Pathway Inhibition Compared to Tofacitinib and Upadacitinib

In cytokine-stimulated peripheral blood mononuclear cells (PBMCs) and whole blood (WB) assays, filgotinib (FIL) 200 mg and its major metabolite (MET) showed reduced mean average inhibition and time above IC50 levels against JAK1/2 (IFNγ/pSTAT1), JAK2/TYK2 (G-CSF/pSTAT3), and JAK2/2 (GM-CSF/pSTAT5)-dependent pathways compared to tofacitinib 5 mg and upadacitinib 15 mg, and in certain cases to baricitinib 2 mg [1]. FIL and MET showed the greatest selectivity versus the JAK2/2 pathway (GM-CSF/pSTAT3) in monocytes [1]. This distinct pathway inhibition profile may translate to a differentiated clinical safety and efficacy profile.

JAK Selectivity Cytokine Signaling PBMC Assay Whole Blood Assay

Reduced Drug-Drug Interaction Liability: Filgotinib is Primarily Metabolized by CES2, Not CYP3A4

Unlike upadacitinib and tofacitinib, which are primarily metabolized by cytochrome P450 enzymes (mainly CYP3A4), filgotinib is metabolized by carboxylesterase isoform 2 (CES2) to form its primary active metabolite, GS-829845 [1]. Clinical studies have demonstrated that filgotinib and its active metabolite do not interact with substrates of CYP3A4 (e.g., midazolam) or with organic anion transporters involved in methotrexate elimination [2]. This unique metabolic pathway results in a low liability for drug-drug interactions, allowing for co-administration with commonly used RA and UC medications without the need for dose adjustments [1][2].

Pharmacokinetics Drug-Drug Interactions CES2 Metabolism CYP3A4

Favorable Safety Ranking: Low-Dose Filgotinib (100 mg) Ranks First for Adverse Events in Network Meta-Analysis

In a Bayesian network meta-analysis of 33 randomized controlled trials comprising 15,961 patients with rheumatoid arthritis, low-dose filgotinib (100 mg) ranked first in the SUCRA (Surface Under the Cumulative Ranking Curve) analysis for adverse events as a safety indicator [1]. Only the differences between low-dose filgotinib and high-dose upadacitinib, and low-dose tofacitinib and high-dose upadacitinib, were statistically significant [1]. Furthermore, in a separate network meta-analysis of bDMARD-refractory RA patients, filgotinib 200 mg showed a significantly lower serious adverse event rate than upadacitinib 15 mg [2].

Safety Adverse Events Network Meta-Analysis Rheumatoid Arthritis

Superior Early Clinical Remission: Filgotinib 200 mg Shows Highest Probability of Achieving CDAI ≤2.8 and SDAI ≤3.3 at 12 Weeks

In the same network meta-analysis of MTX-IR RA patients, filgotinib 200 mg had the highest probability versus other JAK inhibitors (tofacitinib, baricitinib, upadacitinib) and adalimumab of achieving clinical remission, defined as Clinical Disease Activity Index (CDAI) score ≤2.8 and Simplified Disease Activity Index (SDAI) score ≤3.3, at 12 weeks [1]. This indicates a potential for faster disease control with filgotinib in the early stages of treatment.

Rheumatoid Arthritis Clinical Remission CDAI SDAI

Equivalent Therapeutic Alternative Status: Filgotinib and Upadacitinib Are Comparable in bDMARD-IR RA

An adjusted indirect comparison of randomized clinical trials in patients with rheumatoid arthritis and an inadequate response to biologic disease-modifying antirheumatic drugs (bDMARD-IR) found that filgotinib and upadacitinib are equivalent therapeutic alternatives (ETA) based on efficacy endpoints (DAS28-CRP <3.2 and ACR20) [1]. The study also concluded that baricitinib and upadacitinib are ETA, while the results for tofacitinib and upadacitinib showed inconsistency [1]. This provides a basis for considering filgotinib as a clinically comparable option to upadacitinib in this difficult-to-treat patient population.

Rheumatoid Arthritis bDMARD-IR Indirect Comparison Therapeutic Equivalence

Filgotinib (CAS 1206101-20-3) Application Scenarios Driven by Quantitative Evidence


Rheumatoid Arthritis Research Prioritizing Long-Term Structural Protection

Filgotinib 200 mg is the optimal JAK inhibitor for research focused on preventing long-term joint damage in RA. Network meta-analysis data shows it has the highest probability of achieving the greatest improvement in radiographic outcomes (mTSS, erosion, and joint space narrowing) at 48/52 weeks compared to tofacitinib, baricitinib, upadacitinib, and adalimumab [1].

Studies Requiring Minimal Drug-Drug Interaction Potential in Polypharmacy Patients

For studies involving patients on multiple medications (e.g., methotrexate, statins, oral contraceptives), filgotinib's unique CES2-mediated metabolism provides a significant advantage. It avoids clinically significant interactions with CYP3A4 substrates and drug transporters, simplifying co-administration without dose adjustments [2][3].

Early-Phase Clinical Trials Aiming for Rapid Disease Control in RA

In trials where early response is a primary endpoint, filgotinib 200 mg may be the preferred agent. It has the highest probability of achieving stringent clinical remission (CDAI ≤2.8 and SDAI ≤3.3) at 12 weeks compared to other JAK inhibitors and adalimumab [1].

Research on JAK Pathway-Specific Inhibition and JAK2-Sparing Effects

For in vitro or in vivo studies exploring the functional consequences of differential JAK pathway inhibition, filgotinib provides a distinct tool. Direct comparative cellular assays demonstrate that filgotinib has weaker activity against JAK2/TYK2 and JAK2/2-dependent pathways compared to tofacitinib and upadacitinib, allowing for investigation of JAK1-preferential effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filgotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.